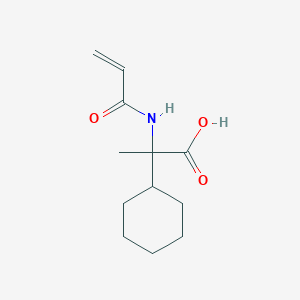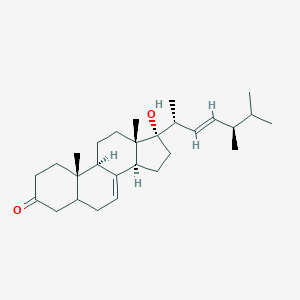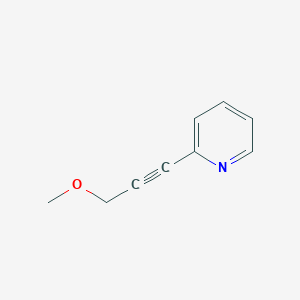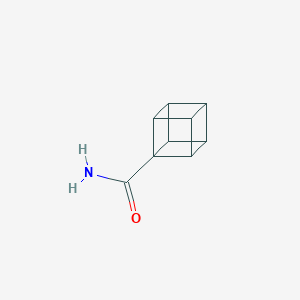![molecular formula C24H26BrO2P B053886 [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide CAS No. 50479-11-3](/img/structure/B53886.png)
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide
Vue d'ensemble
Description
“[3-(Ethoxycarbonyl)propyl]triphenylphosphonium Bromide” is a chemical compound with the molecular formula C24H26BrO2P and a molecular weight of 457.35 . It appears as a white to light yellow powder or crystal . This compound is also known by other names such as this compound, (4-Ethoxy-4-oxobutyl)triphenylphosphonium Bromide, and (4-Ethoxy-4-oxobutyl)triphenylphosphonium Bromide .
Chemical Reactions Analysis
This compound can be used as a reactant in the synthesis of spirocyclic GPR119 agonists . It can also be used in the synthesis of cyclic acetal intermediate of azadirachtin, a terpenoid found in the neem tree Azadirachta indica .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 171.0 to 175.0 °C . It is a white to light yellow powder or crystal .Applications De Recherche Scientifique
Synthesis of Spirocyclic GPR119 Agonists
This compound can be used as a reactant in the synthesis of spirocyclic GPR119 agonists . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and plays a role in glucose homeostasis .
Synthesis of Azadirachtin Intermediate
It can be used in the synthesis of a cyclic acetal intermediate of azadirachtin , a terpenoid found in the neem tree Azadirachta indica . Azadirachtin has insecticidal properties and is used in pest control .
Preparation of Catechin Metabolite
The compound can be used to prepare a catechin metabolite named 5-(3,4,5-trihydroxyphenyl)valeric acid . Catechins are a type of natural phenol and antioxidant, and are abundant in teas and fruits .
Asymmetric Synthesis of Antihypercholesterolemic Ezetimibe
It can be used as a reactant for the asymmetric synthesis of antihypercholesterolemic ezetimibe via Wittig reaction . Ezetimibe is a medication used to treat high blood cholesterol and certain other lipid abnormalities .
C-C Bond Formation
The compound is suitable for C-C bond formation reactions . This is a fundamental process in organic chemistry, where a carbon-carbon bond is formed .
Wittig Reactions
It can be used as a reactant in Wittig reactions . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes .
Safety and Hazards
The safety and hazards associated with [3-(Ethoxycarbonyl)propyl]triphenylphosphonium Bromide include skin irritation (H315) and serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
Orientations Futures
[3-(Ethoxycarbonyl)propyl]triphenylphosphonium Bromide has potential applications in the synthesis of spirocyclic GPR119 agonists and in the synthesis of cyclic acetal intermediate of azadirachtin, a terpenoid found in the neem tree Azadirachta indica . These applications suggest that this compound could have future uses in medicinal chemistry and natural product synthesis.
Mécanisme D'action
Target of Action
It is used as a reactant in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction .
Mode of Action
The compound is used in Wittig reactions, which are commonly employed in organic chemistry for the synthesis of alkenes from aldehydes or ketones . It’s also used as a reactant in the synthesis of spirocyclic GPR119 agonists .
Biochemical Pathways
It’s used in the synthesis of cyclic acetal intermediate of azadirachtin, a terpenoid found in the neem tree azadirachta indica .
Result of Action
The molecular and cellular effects of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide’s action would depend on the specific biochemical reactions it’s involved in. For instance, in the synthesis of spirocyclic GPR119 agonists, it contributes to the formation of a specific molecular structure .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound under inert gas and avoid hygroscopic conditions .
Propriétés
IUPAC Name |
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZMNVPVVYVXAD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964707 | |
| Record name | (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50479-11-3 | |
| Record name | Phosphonium, (4-ethoxy-4-oxobutyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50479-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 50479-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)










